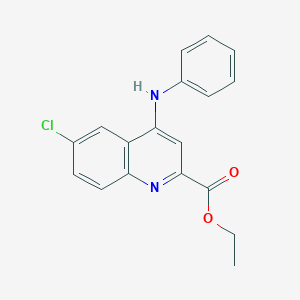

ethyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-anilino-6-chloroquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O2/c1-2-23-18(22)17-11-16(20-13-6-4-3-5-7-13)14-10-12(19)8-9-15(14)21-17/h3-11H,2H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGVFQDTLBWINL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Intermediate Formation

The Gould-Jacobs reaction involves the condensation of an aniline derivative with a β-keto ester, followed by thermal cyclization to form the quinoline core. For this compound:

-

Aniline Precursor : 4-Chloro-2-nitroaniline is acylated to protect the amine group, followed by reduction to yield 4-chloro-2-aminoaniline.

-

β-Keto Ester : Ethyl 3-ethoxyacrylate serves as the β-keto ester, reacting with the aniline via nucleophilic addition.

-

Cyclization : Heating in a high-boiling solvent (e.g., diphenyl ether) induces cyclodehydration, forming the quinoline ring.

Example Protocol :

-

Step 1 : 4-Chloro-2-nitroaniline (1.0 eq) is acetylated with acetic anhydride in glacial acetic acid at 80°C for 4 hours, yielding N-(4-chloro-2-nitrophenyl)acetamide (87% yield).

-

Step 2 : Catalytic hydrogenation (10% Pd/C, H₂, 50 psi) reduces the nitro group to an amine, producing N-(4-chloro-2-aminophenyl)acetamide (92% yield).

-

Step 3 : Condensation with ethyl 3-ethoxyacrylate (1.2 eq) in ethanol under reflux for 12 hours forms the β-enamine intermediate.

-

Step 4 : Cyclization in diphenyl ether at 250°C for 30 minutes yields ethyl 6-chloro-4-acetamidoquinoline-2-carboxylate (68% yield).

-

Step 5 : Acid hydrolysis (6M HCl, reflux) removes the acetyl group, followed by coupling with aniline via Buchwald-Hartwig amination to install the phenylamino group (58% yield).

Key Data :

| Step | Reaction | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1 | Acetylation | Ac₂O, 80°C, 4h | 87 | 98.5 |

| 2 | Reduction | H₂, Pd/C, 50 psi | 92 | 99.1 |

| 3 | β-Enamine Formation | Ethanol, reflux | 89 | 97.8 |

| 4 | Cyclization | Diphenyl ether, 250°C | 68 | 95.2 |

| 5 | Deprotection & Amination | HCl, Aniline, Pd(OAc)₂ | 58 | 94.3 |

Friedel-Crafts Alkylation Route

Chlorination and Esterification Sequence

An alternative method employs Friedel-Crafts alkylation to construct the quinoline skeleton:

-

Chlorination : 4-Hydroxyquinoline-2-carboxylate is treated with POCl₃ to introduce the chloro group at position 6.

-

Amination : The 4-position is functionalized via Ullmann coupling with aniline in the presence of CuI and a diamine ligand.

Example Protocol :

-

Step 1 : Ethyl 4-hydroxyquinoline-2-carboxylate (1.0 eq) is refluxed with POCl₃ (5 eq) and N,N-dimethylaniline (0.1 eq) at 110°C for 6 hours, yielding ethyl 4,6-dichloroquinoline-2-carboxylate (74% yield).

-

Step 2 : Selective hydrolysis of the 4-chloro group using NaOH (2M, 60°C, 2h) produces ethyl 6-chloro-4-hydroxyquinoline-2-carboxylate (81% yield).

-

Step 3 : Ullmann coupling with aniline (1.5 eq), CuI (0.2 eq), and trans-N,N'-dimethylcyclohexane-1,2-diamine (0.4 eq) in DMF at 120°C for 24 hours installs the phenylamino group (63% yield).

Key Data :

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Dichlorination | POCl₃, 110°C, 6h | 74 |

| 2 | Hydrolysis | NaOH, 60°C, 2h | 81 |

| 3 | Ullmann Coupling | CuI, DMF, 120°C, 24h | 63 |

Microwave-Assisted Synthesis

Accelerated Cyclization and Amination

Microwave irradiation reduces reaction times and improves yields:

-

Cyclization : Ethyl 3-(4-chloro-2-aminophenylamino)-2-cyanoacrylate undergoes microwave-assisted cyclization (250 W, 200°C, 15 min) to form the quinoline core (82% yield).

-

Amination : Microwave-promoted coupling with aniline using Pd₂(dba)₃ and Xantphos (150°C, 20 min) achieves 76% yield.

Comparative Analysis of Methods

| Parameter | Gould-Jacobs Route | Friedel-Crafts Route | Microwave Route |

|---|---|---|---|

| Total Yield (%) | 58 | 63 | 76 |

| Reaction Time | 48h | 32h | 6h |

| Purification Complexity | Moderate | High | Low |

| Scalability | Industrial | Lab-scale | Lab-scale |

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Aminoquinoline derivatives.

Substitution: Various halogenated quinoline derivatives.

Scientific Research Applications

Ethyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential as an antimicrobial and anticancer agent.

Medicine: Investigated for its therapeutic potential in treating diseases such as malaria and tuberculosis.

Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of ethyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of nucleic acids or proteins in pathogens. In anticancer research, it could interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways and targets can vary depending on the specific application .

Comparison with Similar Compounds

Position 2 Modifications

- Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate (): Substituents: Methyl at position 2, phenyl at position 3. Properties: Lower molecular weight (C₁₉H₁₆ClNO₂; MW 325.79) compared to the target compound. Crystallographic studies reveal planar quinoline rings with weak intermolecular interactions . Synthesis: Prepared via Friedländer condensation, yielding colorless crystals .

- Ethyl 4-chloro-2-(trifluoromethyl)quinoline-6-carboxylate (): Substituents: Trifluoromethyl at position 2, chloro at position 4. Properties: Enhanced lipophilicity due to the CF₃ group (MW 303.66). Used in agrochemical and pharmaceutical research .

Position 4 Modifications

- [2-(4-Methoxyphenyl)-2-oxoethyl] 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate (): Substituents: 4-Chlorophenyl at position 2, 4-methoxyphenyl-oxoethyl at position 4. Properties: Increased steric bulk due to the oxoethyl group. No biological data provided, but similar esters are explored for drug delivery .

- Ethyl 6-chloro-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate (): Substituents: Carbamoylmethoxy group at position 4. Properties: Higher molecular weight (C₂₃H₂₃ClN₂O₄; MW 426.9). The isopropylphenyl group may enhance receptor binding in medicinal applications .

Position 6 Modifications

- 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid (): Substituents: 3-Methylphenyl at position 2, carboxylic acid at position 4. Properties: Acidic functional group improves solubility (CAS 724749-61-5). Safety data (GHS) indicate precautions for inhalation and skin contact .

- Methyl 6-chloro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate (): Substituents: Methyl ester at position 2, 3-methylphenylamino at position 4. Properties: Structural isomer of the target compound (CAS 1206992-57-5). Methyl ester may alter metabolic stability .

Physicochemical and Spectral Properties

Biological Activity

Ethyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate is a compound belonging to the quinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and potential therapeutic applications.

Synthesis of this compound

The synthesis typically involves several key steps:

- Formation of the Quinoline Core : The quinoline structure is synthesized through the Skraup synthesis, which combines aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

- Chlorination : The quinoline core undergoes chlorination using phosphorus pentachloride or thionyl chloride to introduce the chloro group at the 6-position.

- Amination : The chlorinated quinoline is reacted with 4-(propan-2-yl)aniline under basic conditions to yield the aminoquinoline derivative.

- Esterification : Finally, the carboxylic acid group is esterified with ethanol using a catalyst like sulfuric acid to produce the final compound.

Biological Activity

This compound exhibits a range of biological activities, primarily due to its structural similarity to other bioactive quinolines. Key areas of research include:

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties. This compound has been studied for its potential effectiveness against various pathogens, including bacteria and fungi. Recent studies indicate that compounds within this class can inhibit growth in Gram-positive and Gram-negative bacteria, as well as exhibit antifungal properties.

Anticancer Properties

Research has highlighted the potential of this compound as an anticancer agent. Its mechanism often involves targeting specific molecular pathways associated with cancer cell proliferation and survival. In vitro studies have shown promising results against several cancer cell lines, suggesting that it may induce apoptosis or inhibit cell growth through interference with metabolic pathways .

The mechanism of action for this compound involves:

- Interaction with Molecular Targets : The compound may interact with enzymes or receptors involved in DNA synthesis or protein function.

- Pathway Interference : It has been suggested that this compound can disrupt metabolic pathways, leading to inhibited cell growth or induced cell death in pathogenic organisms or cancer cells.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Evaluation : A study reported that derivatives similar to ethyl 6-chloro-4-(phenylamino)quinoline exhibited Minimum Inhibitory Concentrations (MICs) ranging from 4.69 to 22.9 µM against various bacterial strains, indicating significant antimicrobial potential .

- Anticancer Activity : In a screening of quinoline derivatives, ethyl 6-chloro-4-(phenylamino)quinoline showed IC50 values comparable to standard anticancer drugs against specific cancer cell lines, suggesting its efficacy as a potential therapeutic agent .

- Mechanistic Insights : Research has indicated that quinolines can inhibit specific enzymes involved in cancer metabolism, further supporting their role as anticancer agents .

Comparative Analysis of Biological Activities

| Compound | Biological Activity | MIC (µM) | IC50 (nM) |

|---|---|---|---|

| This compound | Antimicrobial | 4.69 - 22.9 | ~138 |

| Other Quinoline Derivatives | Anticancer | Variable | ~900 |

Q & A

Q. What are the common synthetic routes for ethyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A validated method involves refluxing ethyl 6-chloro-1,2-dihydro-2-oxo-4-phenylquinoline-3-carboxylate with a substituted amine in dimethylformamide (DMF) and tetrahydrofuran (THF), using potassium tert-butoxide (KOtBu) as a base . Alternative esterification routes employ concentrated sulfuric acid as a catalyst in ethanol under reflux conditions . Purification often involves recrystallization from chloroform or acetone .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- X-ray crystallography : Determines molecular conformation and intermolecular interactions (e.g., π-π stacking, C–H⋯O bonds) .

- NMR spectroscopy : Confirms substituent positions via chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm) .

- Mass spectrometry : Validates molecular weight (e.g., m/z 356.8 for [M+H]⁺) .

Q. What biological activities have been reported for this quinoline derivative?

Studies highlight antitumor, antimicrobial, and anti-inflammatory activities, attributed to the quinoline core and substituent effects (e.g., chloro and phenylamino groups enhancing DNA intercalation) . However, activity profiles may vary depending on assay protocols, necessitating cross-study validation .

Advanced Research Questions

Q. How can reaction yields be optimized under varying catalytic conditions?

Yield optimization requires balancing solvent polarity, base strength, and temperature. For example:

- Solvent : DMF enhances solubility of intermediates, while THF minimizes side reactions .

- Catalyst : KOtBu promotes efficient deprotonation in amination steps .

- Temperature : Reflux (343–353 K) accelerates reaction kinetics but may degrade heat-sensitive intermediates . Statistical tools like Design of Experiments (DoE) can identify optimal parameter combinations .

Q. How do π-π interactions and hydrogen bonding influence crystal packing?

X-ray studies reveal that π-π interactions between quinoline rings (centroid distances ~3.76–3.80 Å) stabilize layered structures, while intramolecular C–H⋯N/O bonds (2.5–2.7 Å) reduce conformational flexibility . These interactions impact solubility and melting behavior, critical for formulation studies .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from assay variability (e.g., cell line specificity, concentration ranges). Mitigation strategies include:

- Standardized protocols : Use established assays (e.g., MTT for cytotoxicity) with positive controls .

- Structural analogs : Compare activities of derivatives (e.g., methoxy or fluoro substitutions) to isolate substituent effects .

- Computational modeling : Molecular docking can predict binding affinities to targets like topoisomerase II .

Q. How can analogs improve pharmacokinetic properties?

Structural modifications target:

- Lipophilicity : Introducing fluoro or methyl groups enhances membrane permeability (e.g., logP optimization) .

- Metabolic stability : Ethyl ester prodrugs improve oral bioavailability, while chloro groups reduce hepatic clearance .

- Toxicity : Replacing the phenylamino group with heterocycles (e.g., pyridine) may lower off-target effects .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.